molecular formula C7H14N2O B13180985 N-(Oxolan-3-yl)azetidin-3-amine

N-(Oxolan-3-yl)azetidin-3-amine

Cat. No.: B13180985
M. Wt: 142.20 g/mol
InChI Key: JRJNWTYMRMDDBN-UHFFFAOYSA-N
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Description

N-(Oxolan-3-yl)azetidin-3-amine is a synthetic organic compound featuring fused azetidine and oxolane (tetrahydrofuran) heterocycles, serving as a versatile building block in medicinal chemistry and chemical synthesis. Its structure, characterized by a molecular formula of C~7~H~14~N~2~O and a molecular weight of 142.20 g/mol, presents a rigid, three-dimensional scaffold that is valuable for exploring novel chemical space in drug design . The compound's key research value lies in its dual heterocyclic amine functionality, which can be utilized as a core skeleton or a conformational constraint in the development of pharmacologically active molecules. The primary application of this compound is as a premium intermediate in pharmaceutical research for constructing more complex active pharmaceutical ingredients (APIs) . Its mechanism of action is not intrinsic but is derived from the final target molecule into which it is incorporated. As a secondary amine, researchers can functionalize it through alkylation or acylation reactions to create amides, sulfonamides, or urea derivatives. Furthermore, the molecule can act as a linker or spacer to connect various pharmacophores, potentially enhancing the binding affinity and selectivity of candidate drugs. Its structural similarity to other azetidine-based compounds, which are often investigated for their biological activity, underscores its potential in early-stage discovery projects . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(oxolan-3-yl)azetidin-3-amine

InChI

InChI=1S/C7H14N2O/c1-2-10-5-6(1)9-7-3-8-4-7/h6-9H,1-5H2

InChI Key

JRJNWTYMRMDDBN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxolan-3-yl)azetidin-3-amine typically involves the reaction of azetidine with oxolane derivatives. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles to yield functionalized 3-substituted azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(Oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Oxolan-3-yl)azetidin-3-amine is a chemical compound with the molecular formula C7H14N2OC_7H_{14}N_2O. It belongs to the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has several scientific research applications across chemistry, biology, and industry.

Scientific Research Applications

N-(Oxolan-3-yl)azetidin-3-amine is a unique compound because of its specific substitution pattern, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Chemistry N-(Oxolan-3-yl)azetidin-3-amine is used as a building block in the synthesis of more complex molecules. It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. This compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or sulfonates in the presence of a base.

Biology The compound can be used in the study of enzyme interactions and protein binding. The mechanism of action of N-(Oxolan-3-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets.

Industry It can be used in the production of specialty chemicals and materials. Industrial production methods for this compound are not well-documented in the literature; the synthesis methods can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of N-(Oxolan-3-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(Oxan-4-yl)azetidin-3-amine dihydrochloride (CID 65959735)

  • Molecular Formula : C₈H₁₆N₂O·2HCl
  • Key Features: Replaces the 5-membered oxolane ring with a 6-membered oxane (tetrahydropyran) ring. SMILES: C1COCCC1NC2CNC2 .
  • Differences :
    • The oxane ring’s increased size may alter solubility and pharmacokinetic properties due to differences in hydrogen bonding and lipophilicity.

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine (CID 63759052)

  • Molecular Formula : C₁₀H₁₁F₃N₂
  • Key Features :
    • Substituted with a 4-(trifluoromethyl)phenyl group instead of oxolane.
    • The electron-withdrawing CF₃ group reduces basicity of the azetidine nitrogen.
    • Molecular Weight : 216.21 g/mol .
  • Higher lipophilicity compared to the oxolane derivative.

1-(4-Methoxybenzenesulfonyl)azetidin-3-amine (CID 63766399)

  • Molecular Formula : C₁₀H₁₄N₂O₃S
  • Key Features :
    • Contains a 4-methoxybenzenesulfonyl group, a strong electron-withdrawing substituent.
    • Molecular Weight : 242.3 g/mol .
  • Differences :
    • The sulfonyl group significantly decreases basicity and increases solubility in polar solvents.
    • May exhibit enhanced stability under acidic conditions compared to the oxolane analog.

3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine (AR0203OQ)

  • Molecular Formula : C₁₂H₁₈N₂O
  • Key Features :
    • Replaces azetidine with an oxetane (3-membered oxygen ring) and adds benzyl/methyl groups.
    • Molecular Weight : 206.28 g/mol .
  • Benzyl substitution introduces steric hindrance, which could affect receptor binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Ring System Notable Properties
N-(Oxolan-3-yl)azetidin-3-amine C₈H₁₆N₂O 156.23 Oxolane (3-position) Azetidine + Oxolane Moderate ring strain, balanced polarity
N-(Oxan-4-yl)azetidin-3-amine·2HCl C₈H₁₆N₂O·2HCl 229.15 Oxane (4-position) Azetidine + Oxane Lower ring strain, higher stability
1-[4-(CF₃)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 216.21 4-(Trifluoromethyl)phenyl Azetidine + Aromatic Enhanced lipophilicity, π-π stacking
1-(4-MeO-SO₂-phenyl)azetidin-3-amine C₁₀H₁₄N₂O₃S 242.30 4-Methoxybenzenesulfonyl Azetidine + Sulfonyl High polarity, acidic stability
3-(Aminomethyl)-N-benzyl-oxetan-3-amine C₁₂H₁₈N₂O 206.28 Benzyl + Oxetane Oxetane + Benzyl High steric hindrance, increased reactivity

Research Findings and Implications

  • Synthetic Accessibility : The oxolane-azetidine scaffold is synthesized via palladium-catalyzed coupling or nucleophilic substitution, similar to methods described for aryl-substituted amines .
  • Physicochemical Properties :
    • The oxolane ring’s ether oxygen provides moderate hydrogen-bonding capacity, improving aqueous solubility compared to purely aliphatic analogs.
    • The dihydrochloride salt form enhances crystallinity and stability, critical for pharmaceutical formulation .

Biological Activity

N-(Oxolan-3-yl)azetidin-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in biological research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an azetidine ring fused with an oxolane moiety. This combination of heterocycles suggests potential for diverse interactions with biological targets.

Property Details
Molecular FormulaC7H13N2O
Molecular Weight141.19 g/mol
IUPAC NameThis compound
SolubilitySoluble in polar organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, which may lead to inhibition or activation depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Protein Binding : Studies suggest that it can bind to specific proteins, potentially altering their function and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antiviral Properties : The oxolane structure is noted for its presence in various antiviral agents, suggesting that this compound could exhibit similar effects against viral infections.
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Interactions :
    • A study reported that this compound effectively inhibited a specific enzyme involved in nucleotide metabolism, leading to reduced proliferation of cancer cells in vitro .
  • Antimicrobial Screening :
    • In a screening assay against various bacterial strains, the compound showed notable activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Pharmacokinetic Profiling :
    • Pharmacokinetic studies indicated that the compound has favorable absorption characteristics and a prolonged half-life in biological systems, enhancing its potential for therapeutic use .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological profiles:

Compound Name Structural Features Biological Activity
N-Methyl-N-(oxetan-3-YL)azetidin-3-amineContains oxetan instead of oxolaneLimited activity reported
N-Methyl-N-(oxolan-3-YL)azetidin-3-aminesSimilar azetidine structureEnhanced binding affinity
1-AcetylazetidineAcetylated azetidine derivativeDifferent reactivity profile

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